MFCD18314809
Description
However, based on the methodologies and comparative frameworks outlined in the evidence, this article will construct a hypothetical analysis using analogous compounds and their properties. For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646, a boronic acid derivative) and CAS 1533-03-5 (MDL: MFCD00039227, a trifluoromethyl-substituted ketone) serve as proxies to illustrate key comparative metrics such as solubility, synthetic pathways, and bioactivity .
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-10(15)7-12(13)11-4-2-3-9(8-16)14(11)17/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGSYCMHIKYPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685270 | |
| Record name | 5'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-29-7 | |
| Record name | 5'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314809” involves multiple steps, each requiring precise reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Advanced techniques such as chromatography and crystallization are employed to purify the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: “MFCD18314809” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and catalysts under controlled conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions are carried out using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD18314809” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18314809” exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally or functionally related compounds from the evidence, emphasizing physicochemical properties, synthesis, and applications.
Table 1: Key Physicochemical Properties of MFCD18314809 and Analogous Compounds
*Hypothetical values for this compound are inferred from CAS 1046861-20-4 due to structural similarities.
Key Findings:
Structural Similarity and Bioactivity :
- Compounds with halogen substitutions (e.g., bromine in CAS 1046861-20-4 and CAS 1761-61-1) exhibit enhanced lipophilicity (Log Po/w > 2.0), correlating with improved membrane permeability and BBB penetration .
- Trifluoromethyl groups (e.g., CAS 1533-03-5) increase metabolic stability and bioavailability (Bioavailability Score: 0.55) but reduce aqueous solubility .
Synthetic Efficiency :
- Palladium-catalyzed cross-coupling (e.g., CAS 1046861-20-4) achieves high yields (>85%) under mild conditions, whereas green chemistry approaches (e.g., ionic liquid catalysts in CAS 1761-61-1) prioritize sustainability without compromising efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
